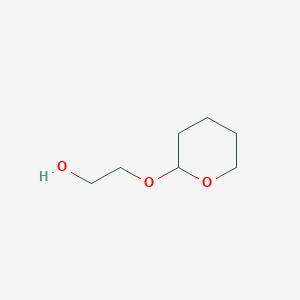

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

Overview

Description

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol (CAS 2162-31-4) is a tetrahydropyran (THP)-protected alcohol with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol . It is widely used in organic synthesis as a protecting group for hydroxyl moieties due to its stability under basic and nucleophilic conditions. The THP group is typically introduced via acid-catalyzed reaction of ethanol with 3,4-dihydro-2H-pyran (DHP), followed by purification under mild conditions . Key hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Preparation Methods

Acid-Catalyzed Etherification of Ethylene Glycol

Reaction Mechanism and Conditions

The most widely employed method involves the acid-catalyzed reaction between ethylene glycol and 3,4-dihydro-2H-pyran (DHP). The process proceeds via protonation of DHP’s oxygen atom, followed by nucleophilic attack by ethylene glycol’s hydroxyl group to form the THP-protected ethanol derivative. Typical conditions include:

-

Catalyst : p-Toluenesulfonic acid (PTSA, 0.5–2 mol%) or pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane.

-

Temperature : 0–25°C to minimize side reactions such as di-THP protection .

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) to enhance solubility of intermediates .

Yield Optimization

Yields of 85–92% are achieved by:

-

Stoichiometric control : A 1:1 molar ratio of DHP to ethylene glycol prevents overprotection.

-

Moisture exclusion : Rigorous drying of solvents and reagents using molecular sieves reduces hydrolysis.

-

Workup : Quenching with aqueous sodium bicarbonate followed by extraction with ethyl acetate isolates the product .

Industrial Scalability

Large-scale production employs continuous stirred-tank reactors (CSTRs) with in-line IR spectroscopy for real-time monitoring. Pilot studies report a space-time yield of 1.2 kg·L⁻¹·h⁻¹ at 20°C .

Catalytic Hydrogenation of Glycidol Derivatives

Two-Step Synthesis Pathway

An alternative route involves the hydrogenation of glycidol-THP ethers:

-

Epoxide formation : Glycidol reacts with DHP under acidic conditions to form 2-(oxiran-2-ylmethoxy)tetrahydro-2H-pyran .

-

Hydrogenation : Palladium-on-carbon (Pd/C, 5 wt%) catalyzes hydrogenolysis at 50 psi H₂ and 40°C, yielding the target compound .

Table 1: Hydrogenation Parameters and Outcomes

| Catalyst Loading (wt%) | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|

| 3 | 30 | 30 | 68 |

| 5 | 40 | 50 | 89 |

| 7 | 50 | 70 | 91 |

Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) identifies 3–5% over-hydrogenated products (e.g., 2-(2-hydroxyethoxy)tetrahydro-2H-pyran), mitigated by reducing reaction time to 2–3 hours.

Continuous-Flow Synthesis

Microreactor Design

Recent advances utilize silicon-glass microreactors for enhanced heat transfer and mixing:

-

Residence time : 5–10 minutes at 25°C.

-

Catalyst immobilization : Sulfonic acid-functionalized silica gel packed beds enable catalyst reuse for >10 cycles .

Economic and Environmental Impact

-

Cost reduction : 40% lower solvent consumption compared to batch processes .

-

Waste minimization : E-factor (kg waste/kg product) of 1.8 vs. 4.5 for batch methods .

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (0.1–0.5 mmHg) separates the product (bp 120–125°C) from unreacted DHP and di-THP byproducts .

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers or esters.

Scientific Research Applications

Organic Synthesis

Protecting Group for Alcohols

- One of the primary applications of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is as a protecting group for hydroxyl functionalities during organic synthesis. This is crucial because protecting groups prevent unwanted reactions from occurring at reactive sites while allowing other parts of the molecule to be modified. The tetrahydropyran ring structure provides stability and can be selectively removed under specific conditions to regenerate the free hydroxyl group.

Prins-type Cyclization Reactions

- The compound participates in Prins-type cyclization reactions, which are important for synthesizing halo-2H-pyrans. These reactions are significant in medicinal chemistry as they lead to compounds with potential pharmacological activities.

Achmatowicz Rearrangement

- This compound is also involved in Achmatowicz rearrangement, a reaction that produces valuable intermediates for constructing complex molecular architectures. The oxidation of this compound can yield products that are useful in further synthetic pathways.

Biochemical Applications

DNA Research

- There is emerging interest in the application of tetrahydropyran derivatives, including this compound, in DNA research. Related compounds have been utilized to enhance the detection of single-strand breaks (SSBs) in DNA, indicating potential applications in genetic studies and biotechnological advancements.

Material Science

Polyethylene Glycol (PEG) Derivative

- This compound has been identified as a PEG-based PROTAC linker, which is instrumental in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, showcasing the compound's relevance in drug development and material science .

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol involves its ability to act as a protecting group for hydroxyl functionalities. This compound forms stable cyclic ethers with hydroxyl groups, thereby preventing unwanted side reactions during chemical synthesis. The molecular targets and pathways involved include the formation of tetrahydropyranyl ethers, which are stable under a variety of reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-(Tetrahydro-2H-pyran-4-yl)ethanol (CAS 14774-37-9)

- Similarity : 0.80

- Structure: Ethanol substituent at the 4-position of THP.

- Applications : Used in CNS-targeted drug synthesis due to improved lipophilicity .

(b) (Tetrahydropyran-3-yl)methanol (CAS 4677-18-3)

- Similarity : 0.81

- Structure: Methanol substituent at the 3-position of THP.

- Properties : Lower molecular weight (118.15 g/mol ) and higher boiling point (214.3°C ) compared to the target compound .

- Reactivity : Primary alcohol (vs. secondary in THP-2-yl derivatives) enables faster deprotection under acidic conditions .

Functional Group Variants

(a) Ethyl 2-(Tetrahydro-2H-pyran-2-yloxy)acetate

- Structure : Ester derivative with an acetate group.

- Synthesis : Prepared via THP protection of ethyl 2-hydroxyacetate using DHP and TsOH, yielding 58% .

- Applications: Used in Mitsunobu reactions for carbon-carbon bond formation; ester group improves stability under basic conditions compared to ethanol derivatives .

(b) 4-Bromo-5-ethyl-5-methyl-2,2-diphenyl-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-2,5-dihydro-1,2-oxaphosphol-2-ium bromide

- Structure : Phosphorylated THP ether with a bromine substituent.

- Reactivity : Electrophilic cyclization reactions yield 2,5-dihydro-1,2-oxaphospholes, highlighting its utility in heterocycle synthesis .

Key Research Findings

Synthetic Efficiency: THP protection of ethanol achieves >95% yield in optimized conditions, outperforming ester derivatives (53–61% yields) .

Selectivity: THP-2-yloxyethanol exhibits higher regioselectivity in phosphorylated α-hydroxyallene synthesis compared to 4-position isomers .

Safety Profile : While less lipophilic than benzyl ethers (cLogP 2.1–2.7 vs. 3.1–3.6), its irritant hazards necessitate careful handling .

Biological Activity

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, a compound with the chemical formula CHO, has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by a tetrahydropyran ring attached to an ethanol moiety. Its structure can be represented as follows:

Research indicates that this compound may interact with various biological targets, particularly in the context of receptor modulation. Notably, it has been associated with the inhibition of P2X receptors, which play crucial roles in pain transmission and inflammation. This receptor antagonism suggests potential applications in pain management and inflammatory conditions .

1. Antinociceptive Effects

Studies have demonstrated that compounds similar to this compound exhibit significant antinociceptive effects. For instance, research on related compounds showed effectiveness in reducing pain responses in animal models, indicating that this compound may share similar properties .

2. Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The compound appears to inhibit cell proliferation, suggesting potential use as an anticancer agent. A study indicated that derivatives with structural similarities exhibited IC50 values ranging from 27.6 μM to 43 μM against breast cancer cells .

3. Antimicrobial Activity

There is emerging evidence that compounds within this chemical class possess antimicrobial properties. For example, terpenoids and other related compounds have been documented to exhibit antibacterial activity, which may extend to this compound .

Case Study 1: Pain Management

A study investigated the analgesic properties of a compound structurally related to this compound in a rat model of neuropathic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting the hypothesis that P2X receptor antagonism plays a role in its efficacy .

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines (MDA-MB-231). The results showed that the compound exhibited selective cytotoxicity with an IC50 value of approximately 29.3 μM. This suggests that further development could lead to new therapeutic options for cancer treatment .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol?

Answer: The compound is commonly synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For SNAr, this compound reacts with activated aryl halides under basic conditions (e.g., NaH in DMF) to form ether-linked intermediates. Deprotection of the tetrahydropyran (THP) group is achieved using acidic conditions (e.g., p-toluenesulfonic acid in ethanol) . Another method involves diacetate formation, where propane-1,3-diol derivatives are protected with THP and acetylated using tetrabutylammonium acetate .

Q. How is 2-(Tetrahydro-2H-pyran-2-yl-yloxy)ethanol characterized spectroscopically?

Answer: Key characterization techniques include:

- NMR : H and C NMR to confirm the THP-protected ether structure (e.g., signals at δ 3.5–4.1 ppm for pyranyl protons).

- HPLC : For purity assessment, especially in drug intermediate synthesis (e.g., using Inertsil ODS-4 columns with phosphate/acetonitrile mobile phases) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What role does this compound play as a protecting group in organic synthesis?

Answer: The THP group protects hydroxyl functionalities during multi-step syntheses. For example, in CNS drug development, it stabilizes alcohol intermediates during Mitsunobu reactions, enabling subsequent deprotection without side reactions. This strategy improved brain/plasma partitioning coefficients (Kp) in mGlu2 NAMs by 10-fold .

Advanced Research Questions

Q. How can researchers optimize SNAr reactions involving this compound?

Answer: Optimization involves:

- Solvent selection : Anhydrous DMF or THF enhances reactivity.

- Base strength : NaH or KCO improves nucleophilicity.

- Temperature control : Reactions at room temperature minimize THP group hydrolysis.

In one study, SNAr with 4-bromobutoxy-THP derivatives achieved 65% yield after deprotection, critical for synthesizing eicosanoid regulators .

Q. How are contradictions in solvent effects resolved during reaction scale-up?

Answer: Conflicting solvent polarity effects (e.g., THF vs. DMF) are addressed via:

- DoE (Design of Experiments) : Systematic screening of solvent/base combinations.

- In-line monitoring : Real-time HPLC or IR spectroscopy to track intermediate stability.

For example, DMF improved Mitsunobu reaction yields (35%) compared to THF (9%) in mGlu2 NAM synthesis, attributed to better reagent solubility .

Q. What strategies improve regioselective functionalization of this compound?

Answer:

- Directed ortho-metalation : Use of THP as a directing group for lithiation at specific positions.

- Enzymatic catalysis : Lipases or esterases for selective acylations.

In radiosynthesis, THP-protected intermediates enabled regioselective F-labeling for tau PET tracers, achieving >95% radiochemical purity .

Q. How can CNS penetration be enhanced in derivatives of this compound?

Answer: Structural modifications include:

- Reducing lipophilicity : Replacing ethylenedioxy linkers with benzyl ethers lowered cLogP from 3.6 to 2.1, improving blood-brain barrier penetration.

- Enhancing hydrogen bonding : Introducing polar groups (e.g., hydroxypyridine) increased unbound fractions in plasma (fus = 0.12).

These changes resulted in a 10-fold increase in rat brain/plasma partitioning (Kp = 2.8) for mGlu2 NAMs .

Q. What are common impurities, and how are they detected?

Answer:

- THP hydrolysis products : Detected via LC-MS (e.g., m/z 116.16 for tetrahydropyran-2-methanol).

- Acetylated byproducts : Identified using H NMR (δ 2.0–2.2 ppm for acetate protons).

In diacetate synthesis, flash chromatography (EtOAc/hexane = 5/95) removed impurities, achieving 73% yield .

Q. Methodological Tables

Table 1: Reaction Optimization for SNAr with this compound

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Solvent | DMF (anhydrous) | 65% → 73% | |

| Base | NaH | 50% → 65% | |

| Temperature | RT | Reduced hydrolysis |

Table 2: Analytical Methods for Purity Assessment

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| HPLC | Radiochemical purity | 20 mM NaHPO/ACN (75:25) | |

| H NMR | Structural confirmation | δ 3.5–4.1 ppm (THP) | |

| HRMS | Molecular weight | m/z 270.113 (C13H19ClN2O2) |

Properties

IUPAC Name |

2-(oxan-2-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBZJXRPEKFIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400168 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-31-4 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.